N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenyl ring, a morpholine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methylphenylamine and 4-ethyl-2-oxomorpholine.
Acylation Reaction: The phenylamine undergoes an acylation reaction with an appropriate acylating agent, such as acetyl chloride, to form the acetamide intermediate.
Coupling Reaction: The acetamide intermediate is then coupled with 4-ethyl-2-oxomorpholine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process would include:
Batch or Continuous Flow Reactors: Depending on the scale, either batch reactors or continuous flow reactors could be used.
Purification Steps: The crude product would undergo purification steps such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential as a drug candidate.
Medicine: It could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: The compound might find use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and pathway analysis.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methylphenyl)acetamide: Lacks the morpholine ring and may have different biological activity.
2-(4-ethyl-2-oxomorpholin-3-yl)acetamide: Lacks the chloro-substituted phenyl ring and may have different chemical properties.
Uniqueness
N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide is unique due to the combination of its structural features, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-3-18-6-7-21-15(20)13(18)9-14(19)17-11-5-4-10(2)12(16)8-11/h4-5,8,13H,3,6-7,9H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEQLWXHPPCIOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(=O)C1CC(=O)NC2=CC(=C(C=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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